molecular formula C12H9BrCl2N2O B3971094 4-bromo-N-(3-chloro-2-pyridinyl)benzamide hydrochloride

4-bromo-N-(3-chloro-2-pyridinyl)benzamide hydrochloride

Cat. No. B3971094
M. Wt: 348.02 g/mol
InChI Key: YOCXJGSOERTKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3-chloro-2-pyridinyl)benzamide hydrochloride is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of protein kinase, which plays a crucial role in cell signaling and regulation. The compound's unique chemical structure makes it an attractive target for drug development and research.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-chloro-2-pyridinyl)benzamide hydrochloride involves the inhibition of protein kinase. Protein kinase is an enzyme that plays a crucial role in cell signaling and regulation. By inhibiting protein kinase, the compound can disrupt the signaling pathways that are involved in cell growth and proliferation. This disruption can lead to the inhibition of cancer cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit cancer cell growth and promote apoptosis. It has also been shown to have anti-inflammatory and immunomodulatory effects. The compound's unique chemical structure makes it an attractive target for drug development and research.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(3-chloro-2-pyridinyl)benzamide hydrochloride in lab experiments include its potency as a protein kinase inhibitor, its unique chemical structure, and its well-established synthesis method. The limitations of using the compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are many future directions for research on 4-bromo-N-(3-chloro-2-pyridinyl)benzamide hydrochloride. Some potential areas of research include the development of new drugs and therapies based on the compound's unique chemical structure, the study of its effects on different types of cancer cells, and the exploration of its potential use in immunotherapy. Further research is also needed to fully understand the compound's mechanism of action and potential side effects.

Scientific Research Applications

4-bromo-N-(3-chloro-2-pyridinyl)benzamide hydrochloride has been extensively studied in scientific research. It is a potent inhibitor of protein kinase, which plays a crucial role in cell signaling and regulation. The compound has been used in a variety of research applications, including cancer research, neurology, and immunology. It has also been used in the development of new drugs and therapies.

properties

IUPAC Name

4-bromo-N-(3-chloropyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O.ClH/c13-9-5-3-8(4-6-9)12(17)16-11-10(14)2-1-7-15-11;/h1-7H,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCXJGSOERTKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)C2=CC=C(C=C2)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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